![molecular formula C14H19N3O4 B2756628 5-ethoxy-3-(2-ethoxyethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921481-84-7](/img/structure/B2756628.png)

5-ethoxy-3-(2-ethoxyethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

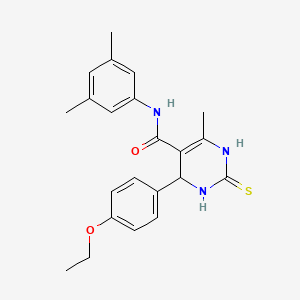

Pyrido[2,3-d]pyrimidines are a class of compounds that have shown a broad spectrum of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistamine properties .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating these compounds with MeONa at reflux in BuOH led to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines is complex and can be modified in various ways to create new compounds with potential biological activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidines can be complex and involve multiple steps .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary greatly depending on the specific compound and its functional groups .Applications De Recherche Scientifique

Hybrid Catalysts in Pyrimidine Synthesis

Hybrid catalysts have shown importance in synthesizing pyrimidine derivatives due to their broad synthetic applications and bioavailability. A review covering synthetic pathways for developing substituted pyrimidine derivatives highlights the role of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in facilitating these syntheses. These advancements in catalyst technology are crucial for developing lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).

Pyrimidine Scaffolds in Medicinal Chemistry

The pyrimidine core structure is pivotal in medicinal and pharmaceutical industries due to its versatile biological activities. Studies have demonstrated the anticancer, antiviral, and antibacterial properties of pyrimidine derivatives. The development of new pyrimidine-based drugs involves exploring these compounds' structure-activity relationships (SAR), leading to novel therapeutic agents with optimized efficacy and safety profiles. Research into anticancer pyrimidines has been particularly prolific, indicating the scaffold's potential to interact with a variety of enzymes, targets, and receptors (Kaur et al., 2014).

Optical Properties and Applications

Pyrimidine derivatives have also found applications in the development of optical sensors and electronic devices. The ability of these compounds to form coordination and hydrogen bonds makes them suitable for sensing materials. Recent literature from 2005 to 2020 has explored various pyrimidine-based optical sensors, underscoring their significance in both biological and medicinal applications (Jindal & Kaur, 2021).

Environmental Impact and Analysis

The environmental fate of pyrimidine derivatives, particularly their breakdown products from surfactant degradation, has been a subject of review. These studies are crucial for understanding the ecological impact of these compounds and their metabolites, which can exhibit endocrine-disrupting activities. The physicochemical properties, such as high partition coefficients, indicate significant environmental persistence, necessitating further research to assess and mitigate potential risks (Ying, Williams, & Kookana, 2002).

Mécanisme D'action

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, thereby disrupting the cell cycle . This inhibition is likely achieved through the compound binding to the active site of CDK2, preventing its interaction with cyclin and ATP, and thus blocking its kinase activity .

Biochemical Pathways

As a potential cdk2 inhibitor, it would be expected to impact the cell cycle, particularly the transition from the g1 phase to the s phase . This could lead to cell cycle arrest and potentially induce apoptosis .

Result of Action

Similar compounds have been shown to significantly inhibit the growth of various cell lines . If this compound acts as a CDK2 inhibitor, it could potentially lead to cell cycle arrest and apoptosis .

Orientations Futures

Propriétés

IUPAC Name |

5-ethoxy-3-(2-ethoxyethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-4-20-9-8-17-13(18)11-10(21-5-2)6-7-15-12(11)16(3)14(17)19/h6-7H,4-5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQNNVDXDIKBJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C(=O)C2=C(C=CN=C2N(C1=O)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-ethylbenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2756545.png)

![N-(3,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2756547.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2756550.png)

![N-(Spiro[2.2]pentan-2-ylmethyl)prop-2-enamide](/img/structure/B2756554.png)

![Methyl 3-{[(4-bromo-3-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2756557.png)

![Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate](/img/structure/B2756559.png)

![5-Chloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2756561.png)

![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2756565.png)